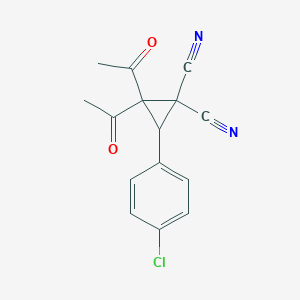
6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a complex organic compound with the molecular formula C13H14N2O5. It is characterized by its phenyl ring substituted with two methoxy groups and a pyrimidine ring with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,5-dimethoxybenzaldehyde with guanidine. This reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Cyclization Reaction: Another approach involves the cyclization of an intermediate compound, such as a diamine derivative, under acidic conditions. This reaction often requires the use of strong acids like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, such as reducing the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different substituents on the phenyl or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(2,5-Dimethoxyphenyl)acetic acid: This compound has a similar phenyl ring structure but lacks the pyrimidine ring.
2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one: This compound has additional methoxy groups and a chromen-4-one structure.
Uniqueness: 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is unique due to its combination of the phenyl ring with two methoxy groups and the pyrimidine ring with a carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-7-3-4-11(20-2)8(5-7)9-6-10(12(16)17)15-13(18)14-9/h3-6,9H,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCQBBEAZICEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2853184.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)
![N-cyclopropyl-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2853188.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2853195.png)
![2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2853197.png)


![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
